N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt
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Overview
Description
Demethylamino Ranitidine Acetamide Sodium: is a pharmaceutical secondary standard and certified reference materialThe compound has the empirical formula C12H18N3NaO4S and a molecular weight of 323.34 g/mol . It is used in various analytical applications, including pharmaceutical quality control and method development.
Preparation Methods
The synthesis of Demethylamino Ranitidine Acetamide Sodium involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable amine with an acylating agent to form an intermediate compound.
Demethylation: The intermediate undergoes demethylation to remove the methyl group, resulting in the formation of the desired compound.
Acetylation: The demethylated intermediate is then acetylated to introduce the acetamide group.
Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by reacting with a sodium-containing reagent
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Demethylamino Ranitidine Acetamide Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Demethylamino Ranitidine Acetamide Sodium has several scientific research applications, including:
Pharmaceutical Quality Control: It is used as a certified reference material for quality control in pharmaceutical laboratories. It helps ensure the accuracy and reliability of analytical methods used in drug testing.
Method Development: The compound is utilized in the development of qualitative and quantitative analytical methods for pharmaceutical analysis.
Calibration: It serves as a calibration standard in various analytical techniques, including chromatography and spectroscopy.
Biological Studies: The compound is used in biological research to study its effects on biological systems and its potential therapeutic applications .
Mechanism of Action
The mechanism of action of Demethylamino Ranitidine Acetamide Sodium involves its interaction with specific molecular targets. As a derivative of ranitidine, it is likely to interact with histamine H2 receptors. By binding to these receptors, it inhibits the secretion of gastric acid, similar to ranitidine. This action helps in reducing gastric acid-related conditions .
Comparison with Similar Compounds
Demethylamino Ranitidine Acetamide Sodium can be compared with other similar compounds, such as:
Ranitidine: The parent compound, ranitidine, is a histamine H2 receptor antagonist used to treat gastric acid-related conditions.
Cimetidine: Another H2 receptor antagonist, cimetidine, is used for similar therapeutic purposes but has different pharmacokinetic properties.
Famotidine: Famotidine is a more potent H2 receptor antagonist with a longer duration of action compared to ranitidine.
Nizatidine: Nizatidine is another H2 receptor antagonist with similar uses but different pharmacological profiles.
Demethylamino Ranitidine Acetamide Sodium is unique due to its specific structural modifications, which may influence its pharmacological properties and analytical applications.
Properties
IUPAC Name |
sodium;1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWETXBRGXAEYGG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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